2-(ethylsulfanyl)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
- The 3-fluorophenyl group can be introduced through coupling reactions such as Suzuki or Heck coupling.
- Palladium catalysts and appropriate ligands are typically employed.
- Reaction conditions include the use of solvents like toluene or DMF and temperatures ranging from room temperature to reflux.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Scaling up the reactions in larger reactors.
- Using continuous flow chemistry techniques.
- Implementing purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylsulfanyl)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the following steps:
-
Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core:
- Starting with a suitable pyridine derivative, the core structure can be constructed through a series of cyclization reactions.
- Common reagents include hydrazine derivatives and appropriate aldehydes or ketones.
- Reaction conditions often involve heating and the use of catalysts such as acids or bases.
Scientific Research Applications
2-(Ethylsulfanyl)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: Inhibition or activation of these targets can lead to modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
- 2-(Methylsulfanyl)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 2-(Ethylsulfanyl)-7-(4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Comparison:
- Structural Differences: Variations in the substituents on the phenyl ring or the alkyl group attached to the sulfur atom.
- Unique Features: The specific combination of the ethylsulfanyl and 3-fluorophenyl groups in 2-(ethylsulfanyl)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-ethylsulfanyl-11-(3-fluorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5OS/c1-2-24-16-19-15-18-9-12-13(22(15)20-16)6-7-21(14(12)23)11-5-3-4-10(17)8-11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUTYUVJBVWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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